molecular formula C8H5FN2O B1392813 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 878197-67-2

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1392813
CAS No.: 878197-67-2
M. Wt: 164.14 g/mol
InChI Key: ANTIOTRWBFOORM-UHFFFAOYSA-N
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Description

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5FN2O. It is a derivative of imidazo[1,2-a]pyridine, where a fluorine atom is substituted at the 5-position and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic solvents like tert-butanol can increase the yield by reducing competing reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted imidazo[1,2-a]pyridines.

    Oxidation: 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

    Reduction: 5-Fluoroimidazo[1,2-a]pyridine-2-methanol.

Scientific Research Applications

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The fluorine atom can enhance the compound’s binding affinity to biological targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
  • 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
  • 5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Uniqueness

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable scaffold in drug design .

Properties

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTIOTRWBFOORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678892
Record name 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878197-67-2
Record name 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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